molecular formula C10H20N2O B2929337 (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol CAS No. 2303549-24-6

(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol

Cat. No.: B2929337
CAS No.: 2303549-24-6
M. Wt: 184.283
InChI Key: STJOFPWMAHYOLK-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a cyclobutane ring substituted with a methyl group and a 4-methylpiperazine moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the methyl group: This step involves the alkylation of the cyclobutane ring using methylating agents under controlled conditions.

    Attachment of the 4-methylpiperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine ring is introduced to the cyclobutane structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, amines, or thiols.

Scientific Research Applications

(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol: This compound is unique due to its specific stereochemistry and functional groups.

    Other cyclobutane derivatives: These compounds may have similar ring structures but differ in their substituents and stereochemistry.

    Piperazine derivatives: These compounds share the piperazine moiety but differ in their overall structure and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclobutane ring and a 4-methylpiperazine moiety, along with its chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1S,2S)-1-methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(13)4-3-9(10)12-7-5-11(2)6-8-12/h9,13H,3-8H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJOFPWMAHYOLK-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1N2CCN(CC2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1N2CCN(CC2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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